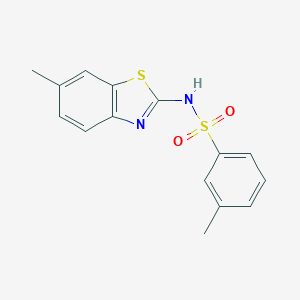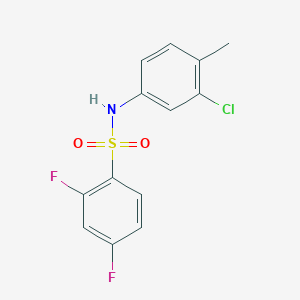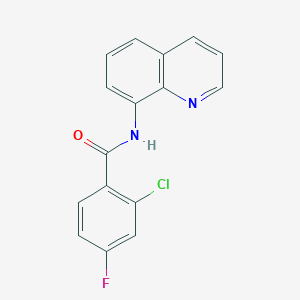
5-bromo-N-cyclooctylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-cyclooctylthiophene-2-sulfonamide (known as BCT) is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. BCT is a sulfonamide derivative that belongs to the class of cyclooctylthiophenes.
Mecanismo De Acción
BCT exerts its therapeutic effects through various mechanisms of action. In cancer research, BCT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. BCT also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation research, BCT reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In neurological disorder research, BCT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving mitochondrial function.
Biochemical and Physiological Effects
BCT has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, BCT inhibits the growth of tumor cells and reduces tumor volume in animal models. In inflammation research, BCT reduces the production of pro-inflammatory cytokines and improves the symptoms of inflammatory diseases, such as arthritis and colitis. In neurological disorder research, BCT improves cognitive function and reduces neuronal damage in animal models of Alzheimer's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCT has several advantages for lab experiments, including its high potency and selectivity for its target proteins. BCT also has good stability and solubility in organic solvents, making it easy to handle in lab experiments. However, BCT has some limitations, including its low aqueous solubility and poor pharmacokinetic properties, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on BCT. One potential direction is to improve its pharmacokinetic properties, such as its bioavailability and half-life, to increase its efficacy in vivo. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its target proteins in different disease models.
Métodos De Síntesis
BCT can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BCT.
Aplicaciones Científicas De Investigación
BCT has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BCT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BCT has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, BCT has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Nombre del producto |
5-bromo-N-cyclooctylthiophene-2-sulfonamide |
|---|---|
Fórmula molecular |
C12H18BrNO2S2 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
5-bromo-N-cyclooctylthiophene-2-sulfonamide |
InChI |
InChI=1S/C12H18BrNO2S2/c13-11-8-9-12(17-11)18(15,16)14-10-6-4-2-1-3-5-7-10/h8-10,14H,1-7H2 |
Clave InChI |
IXYZYWUPFCMOMW-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(S2)Br |
SMILES canónico |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![4-cyano-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B262900.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)




![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)